Cas no 2680770-13-0 (1-{6-azabicyclo3.2.1octan-8-yl}methanamine)

1-{6-azabicyclo3.2.1octan-8-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- 2680770-13-0
- EN300-28270597
- 1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine
- 1-{6-azabicyclo3.2.1octan-8-yl}methanamine
-
- Inchi: 1S/C8H16N2/c9-4-7-6-2-1-3-8(7)10-5-6/h6-8,10H,1-5,9H2
- InChI Key: FBLFCOGXRRKOFH-UHFFFAOYSA-N
- SMILES: N1CC2CCCC1C2CN
Computed Properties
- Exact Mass: 140.131348519g/mol
- Monoisotopic Mass: 140.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 38Ų
1-{6-azabicyclo3.2.1octan-8-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270597-5g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 5g |
$4349.0 | 2023-09-09 | ||
Enamine | EN300-28270597-0.25g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 0.25g |
$1381.0 | 2025-03-19 | |
Enamine | EN300-28270597-0.1g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 0.1g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28270597-5.0g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
Enamine | EN300-28270597-1.0g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-28270597-2.5g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-28270597-0.05g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 0.05g |
$1261.0 | 2025-03-19 | |
Enamine | EN300-28270597-10.0g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Enamine | EN300-28270597-0.5g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 95.0% | 0.5g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28270597-1g |
1-{6-azabicyclo[3.2.1]octan-8-yl}methanamine |
2680770-13-0 | 1g |
$1500.0 | 2023-09-09 |
1-{6-azabicyclo3.2.1octan-8-yl}methanamine Related Literature
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 1-{6-azabicyclo3.2.1octan-8-yl}methanamine
Professional Introduction to Compound with CAS No. 2680770-13-0 and Product Name: 1-{6-azabicyclo3.2.1octan-8-yl}methanamine
The compound identified by the CAS number 2680770-13-0 and the product name 1-{6-azabicyclo3.2.1octan-8-yl}methanamine represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel therapeutic agents. This compound belongs to a class of molecules characterized by a complex bicyclic structure, which has garnered considerable attention due to its potential pharmacological properties. The unique scaffold of this molecule, featuring a 6-azabicyclo3.2.1octan-8-yl moiety, contributes to its distinct chemical and biological profile, making it a promising candidate for further investigation in various biomedical applications.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, with particular emphasis on those incorporating nitrogen-containing rings. The 6-azabicyclo3.2.1octan-8-yl group in this compound is no exception, as it introduces a rigid bicyclic framework that can modulate both the electronic and steric properties of the molecule. Such structural features are often exploited to enhance binding affinity to biological targets, which is crucial for the development of effective pharmaceuticals. The presence of this moiety also suggests potential interactions with enzymes and receptors, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The 1-{6-azabicyclo3.2.1octan-8-yl}methanamine core provides a versatile platform for further functionalization, allowing chemists to introduce various substituents that could fine-tune its pharmacological activity. This flexibility is particularly valuable in the context of structure-based drug design, where subtle modifications can significantly impact efficacy and selectivity. Recent studies have demonstrated that similar scaffolds can be effectively utilized in the development of compounds with anti-inflammatory, analgesic, and even anticancer properties.
The synthesis of 1-{6-azabicyclo3.2.1octan-8-yl}methanamine presents unique challenges due to the complexity of the bicyclic system. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as transition-metal-catalyzed cyclizations and ring-closing metathesis have been particularly useful in assembling the core structure of this compound. Additionally, computational chemistry plays a pivotal role in predicting reaction outcomes and optimizing synthetic routes, thereby accelerating the discovery process.
From a biological perspective, the 6-azabicyclo3.2.1octan-8-yl group has been shown to exhibit interesting interactions with biological targets due to its rigid conformation and ability to mimic certain natural products known for their pharmacological activity. For instance, similar scaffolds have been reported to interact with serine proteases and other enzymes involved in inflammatory pathways. This suggests that 2680770-13-0 may possess therapeutic potential in conditions where such enzymatic pathways are dysregulated. Furthermore, its structural features could also make it suitable for targeting membrane-bound receptors, which are critical for many physiological processes.
The pharmacokinetic properties of this compound are also an area of active investigation. The bicyclic structure can influence solubility, metabolic stability, and distribution within the body, all of which are critical factors determining a drug's efficacy and safety profile. Preliminary studies have indicated that derivatives of this scaffold may exhibit favorable pharmacokinetic profiles when optimized appropriately. This is particularly important in modern drug development, where achieving an optimal balance between potency and pharmacokinetics is essential for clinical success.
Recent research has also highlighted the importance of understanding the stereochemistry of heterocyclic compounds like 2680770-13-0. The three-dimensional arrangement of atoms within the bicyclic system can significantly impact biological activity, making stereochemical control a crucial aspect of synthetic design. Techniques such as chiral resolution and asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound, which can then be evaluated for their biological effects.
The potential applications of 1-{6-azabicyclo3.2.1octan-8-yl}methanamine extend beyond traditional therapeutic areas into emerging fields such as precision medicine and targeted therapy. Its unique structural features make it an excellent candidate for developing personalized treatments tailored to individual patient profiles. By leveraging advances in genomics and proteomics, researchers can identify specific targets that this compound may interact with, leading to more effective and personalized therapeutic strategies.
In conclusion,2680770-13-0 represents a significant contribution to the field of medicinal chemistry due to its innovative structure and potential therapeutic applications。The 6-azabicyclo3。2。1octan。8-yL moiety provides a versatile platform for further exploration,while its complex framework offers numerous opportunities for structural optimization。As research continues,this compound is likely to play an increasingly important role in the development of novel pharmaceuticals,addressing unmet medical needs across various disease areas。The ongoing investigation into its pharmacological properties,synthetic methodologies,and potential applications underscores its importance as a valuable asset in modern drug discovery。
2680770-13-0 (1-{6-azabicyclo3.2.1octan-8-yl}methanamine) Related Products
- 1041008-86-9(2-acetamido-4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide)
- 2138121-05-6(2-azaspiro5.6dodecan-1-one)
- 1170376-29-0(4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide)
- 1263060-20-3(6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine)
- 2648902-24-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate)
- 1296950-84-9(3-Amino-5,7-dichloroquinoline Dihydrochloride)
- 942013-29-8(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 13669-59-5(3-Cyano-6-hydroxyquinoline)
- 2967-54-6(3,5-Difluoro-4-hydroxybenzonitrile)
- 1368458-74-5(2-{1-(pyridin-4-yl)methyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine)




